molecular formula C18H32N7O7P B12939416 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 62209-07-8

8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12939416
CAS No.: 62209-07-8
M. Wt: 489.5 g/mol
InChI Key: WFGIMIYPNPHASV-LSCFUAHRSA-N
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Description

8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminooctyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the following steps:

    Adenosine Derivatization: The starting material, adenosine, undergoes a derivatization process where an aminooctyl group is introduced at the 8-position of the adenosine molecule.

    Phosphorylation: The derivatized adenosine is then phosphorylated at the 5’ position using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3) or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminooctyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted adenosine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes, including signal transduction and enzyme regulation.

    Medicine: It has potential therapeutic applications, particularly in cancer research, where it is investigated for its ability to inhibit tumor growth and induce apoptosis.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(8-Aminooctyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to its specific aminooctyl modification, which enhances its biological activity and specificity compared to other adenosine derivatives.

Properties

62209-07-8

Molecular Formula

C18H32N7O7P

Molecular Weight

489.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(8-aminooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C18H32N7O7P/c19-7-5-3-1-2-4-6-8-21-18-24-12-15(20)22-10-23-16(12)25(18)17-14(27)13(26)11(32-17)9-31-33(28,29)30/h10-11,13-14,17,26-27H,1-9,19H2,(H,21,24)(H2,20,22,23)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1

InChI Key

WFGIMIYPNPHASV-LSCFUAHRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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